8-CPT-Cyclic AMP sodium

Phosphodiesterase Inhibition cGMP Signaling Pharmacology

Choose 8-CPT-cAMP sodium for unbiased, simultaneous activation of PKA and Epac — a functional requirement for synergistic processes like neurite extension and specific apoptotic responses. Unlike biased analogs (e.g., N6-benzoyl-cAMP or 8-pCPT-2'-O-Me-cAMP), only 8-CPT-cAMP delivers full dual-pathway agonism plus potent PDE VA inhibition (IC50=0.9 μM). Eliminate confounding pathway bias. Essential for vascular smooth muscle, cardiac myocyte, and AML apoptosis research.

Molecular Formula C16H14ClN5NaO6PS
Molecular Weight 493.8 g/mol
CAS No. 93882-12-3
Cat. No. B1663045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-CPT-Cyclic AMP sodium
CAS93882-12-3
Synonyms8-((4-chlorophenyl)thio)cyclic-3',5'-AMP
8-(4-chlorophenylthio)cAMP
8-(4-chlorothiophenyl)cyclic AMP
8-(p-chlorophenylthio)cyclic-3',5'-AMP
8-CPT-cAMP
8-CTP-cAMP
8-parachlorophenylthio cAMP
Rp-CPT-cAMPS
Molecular FormulaC16H14ClN5NaO6PS
Molecular Weight493.8 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1
InChIKeyYIJFVHMIFGLKQL-DNBRLMRSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

8-CPT-Cyclic AMP sodium (CAS 93882-12-3) | Broad-Spectrum cAMP Analog for PKA/Epac Dual Pathway Research


8-CPT-Cyclic AMP sodium (8-CPT-cAMP, also referred to as 8-pCPT-cAMP) is a lipophilic, membrane-permeable analog of adenosine 3',5'-cyclic monophosphate (cAMP). As a broad-spectrum activator, it targets both cAMP-dependent protein kinase (PKA) and the exchange protein directly activated by cAMP (Epac), while also functioning as a potent inhibitor of specific phosphodiesterases (PDEs), including PDE VA , [1]. Unlike native cAMP, 8-CPT-cAMP exhibits enhanced resistance to phosphodiesterase-mediated hydrolysis and improved cellular uptake, making it a foundational tool for dissecting cAMP-mediated signaling pathways . Its dual-action profile positions it uniquely between single-pathway selective analogs, enabling the simultaneous interrogation of PKA and Epac signaling cascades in cellular and in vitro models [2].

8-CPT-cAMP sodium Procurement Rationale: Why Substitution with Other cAMP Analogs Compromises Experimental Outcomes


Substituting 8-CPT-cAMP sodium with other cAMP analogs, such as the PKA-selective N6-benzoyl-cAMP or the Epac-selective 8-pCPT-2'-O-Me-cAMP, introduces significant pathway bias that can confound results and lead to misinterpretation of cAMP-dependent biology. 8-CPT-cAMP is unique in its ability to act as a full agonist for both PKA and Epac with high affinity, while also potently inhibiting PDE VA, PDE III, and PDE IV [1], . In contrast, 6-modified analogs like N6-benzoyl-cAMP are inefficient Epac activators and primarily activate PKA, while 2'-O-methyl-substituted analogs are highly Epac-selective with minimal PKA activation [2]. This dual-pathway activation is not a redundancy but a functional requirement for many physiological processes, including neurite extension and specific apoptotic responses, where PKA and Epac act synergistically [3], [4]. Using a biased analog instead of 8-CPT-cAMP sodium may therefore fail to replicate or may even mask the true cellular response, jeopardizing the validity of comparative studies and the translatability of findings.

Quantitative Differentiation of 8-CPT-cAMP sodium: Comparative Data for Informed Procurement


PDE VA Inhibition: 8-CPT-cAMP vs. Zaprinast (Standard Inhibitor)

8-CPT-cAMP sodium is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA), demonstrating an IC50 of 0.9 μM. This potency is identical to that of zaprinast, a well-characterized PDE VA inhibitor standard. This inhibition is highly selective, as the IC50 values for PDE III and PDE IV are approximately 27- and 28-fold higher, respectively [1]. In contrast, the Epac-selective analog 8-pCPT-2'-O-Me-cAMP does not share this significant PDE inhibitory profile, highlighting a unique, non-redundant activity of 8-CPT-cAMP .

Phosphodiesterase Inhibition cGMP Signaling Pharmacology

Functional Divergence in Cell Migration: 8-CPT-cAMP vs. 8-pCPT-2'-O-Me-cAMP

In primary rat aortic smooth muscle cells, the PKA-selective cAMP analog 8-pCPT-cAMP (also known as 8-CPT-cAMP) decreased cell migration, whereas the Epac-selective analog 8-pCPT-2'-O-Me-cAMP enhanced migration. This demonstrates that the two pathways have opposing roles in this process, and the choice of analog directly dictates the observed biological outcome [1].

Vascular Biology Cell Migration Signal Transduction

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): 8-CPT-cAMP vs. 8-pCPT-2'-O-Me-cAMP-AM

8-pCPT-2'-O-Me-cAMP-AM, an Epac-selective prodrug, potentiates GSIS in wild-type mouse islets but has a greatly reduced effect in islets from Epac2 knockout mice. This demonstrates an essential role for Epac2 in this process [1]. While 8-CPT-cAMP activates both PKA and Epac, studies in human islets and beta-cell lines show that its PKA-activating component is critical for full potentiation of insulin secretion, a response that is only partially recapitulated by Epac-selective analogs [2].

Endocrinology Diabetes Research Beta-cell Physiology

Induction of Apoptosis: 8-CPT-cAMP vs. N6-MB-cAMP and 8-CPT-2'-O-Me-cAMP

In IPC AML cells, treatment with 200 μM of the dual activator 8-CPT-cAMP (activating both PKA and Epac) induced apoptosis, as did 700 μM of the PKA-specific analog N6-MB-cAMP. In contrast, 700 μM of the Epac-selective activator 8-CPT-2'-O-Me-cAMP did not induce any apoptosis. This indicates that the pro-apoptotic effect is mediated primarily through the PKA pathway, and activation of Epac alone is insufficient [1]. 8-CPT-cAMP's ability to induce this response at a lower concentration than N6-MB-cAMP also suggests a potentiating effect from its dual targeting or PDE inhibition.

Cancer Research Apoptosis Signal Transduction

cAMP Analog Affinity Profile for Epac vs. PKA: Comparative Kd Values

A comprehensive analog mapping study revealed that 8-pCPT-cAMP (8-CPT-cAMP) is a full agonist for both Epac1 and PKA, with high affinity comparable to native cAMP. In contrast, the commonly used analog 8-Br-cAMP also activates both, but the study noted that 8-pCPT-cAMP had higher affinity than cAMP itself for Epac [1]. Furthermore, the addition of a 2'-O-methyl group to create 8-pCPT-2'-O-Me-cAMP improves Epac/cAPK binding selectivity by approximately three orders of magnitude (1000-fold), creating a stark contrast in target preference [2].

Molecular Pharmacology Binding Affinity Structural Biology

Potency in Functional PKA Assay: 8-CPT-cAMP vs. N6-benzoyl-cAMP

In rabbit cortical collecting ducts, site B-selective analogs 8-CPT-cAMP and 8-thiomethyl-cAMP were at least two orders of magnitude more potent than the site A-selective analog N6-benzoyl-cAMP in mediating the hydrosmotic effect of vasopressin, a PKA-dependent process [1]. This significant difference in functional potency is linked to 8-CPT-cAMP's preferential binding to site B of PKA type II, as opposed to site A binding by N6-benzoyl-cAMP .

Renal Physiology PKA Signaling Comparative Potency

High-Impact Application Scenarios for 8-CPT-cAMP sodium Informed by Quantitative Differentiation


Dual-Pathway Activation Studies: PKA/Epac Synergy in Neurite Outgrowth

Use 8-CPT-cAMP sodium as a non-biased agonist to simultaneously activate PKA and Epac pathways in PC-12 cells or primary neurons. This is the appropriate tool for studying synergistic effects, as established by Christensen et al. (2003), where both pathways are required for maximal neurite extension [1]. Using a pathway-selective analog would fail to induce the full physiological response.

cGMP-Pathway Control in cAMP-Dependent Assays: Built-in PDE VA Inhibition

In cell-based assays where both cAMP and cGMP signaling are relevant (e.g., vascular smooth muscle, cardiac myocytes), utilize 8-CPT-cAMP sodium's potent inhibition of PDE VA (IC50 = 0.9 μM) [2]. This allows for elevation of cAMP with a concomitant, controlled effect on cGMP levels, simplifying experimental design and reducing the need for separate PDE inhibitors. This is a unique feature not found in highly selective PKA or Epac agonists.

Investigating Opposing PKA/Epac Functions: Vascular Smooth Muscle Cell Migration

Deploy 8-CPT-cAMP sodium as the primary tool to study the net effect of cAMP signaling on vascular smooth muscle cell migration, where PKA activation (via 8-CPT-cAMP) inhibits migration, and Epac activation (via 8-pCPT-2'-O-Me-cAMP) promotes it [3]. 8-CPT-cAMP is essential for evaluating the physiological balance of these opposing forces, as any pathway-selective analog will introduce an artificial bias.

PKA-Dependent Apoptosis Induction in Leukemia Cells

Apply 8-CPT-cAMP sodium to induce PKA-dependent apoptosis in models of acute myeloid leukemia (e.g., IPC AML cells). As demonstrated by the lack of apoptosis induction with the Epac-selective analog 8-CPT-2'-O-Me-cAMP, the dual-activator 8-CPT-cAMP is necessary to trigger this specific cell death pathway [4]. This makes it a critical tool for researchers investigating cAMP-mediated apoptosis in cancer.

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